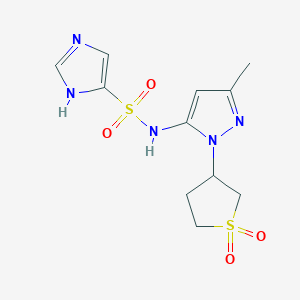

N-(1-(1,1-dioxidotetrahydrotiofeno-3-il)-3-metil-1H-pirazol-5-il)-1H-imidazol-4-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

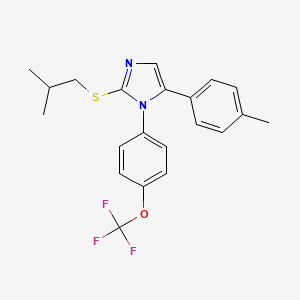

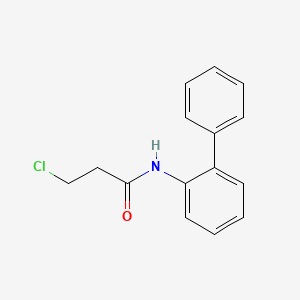

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H15N5O4S2 and its molecular weight is 345.39. The purity is usually 95%.

BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Activador de Canales GIRK

Este compuesto ha sido identificado como un activador potente y selectivo de los canales de potasio rectificadores hacia adentro activados por proteína G (GIRK) . Los canales GIRK son efectores clave en las vías de señalización de GPCR que modulan la excitabilidad en las células .

Trastornos Neurológicos

Debido a su papel como activador de los canales GIRK, este compuesto podría utilizarse potencialmente en el tratamiento de trastornos neurológicos como la epilepsia y la ansiedad .

Manejo del Dolor

Los canales GIRK se han visto implicados en la percepción del dolor, lo que sugiere que este compuesto podría utilizarse potencialmente para el manejo del dolor .

Tratamiento de la Adicción

Existe evidencia preliminar sustancial que apoya el papel de los canales GIRK en la recompensa/adicción . Por lo tanto, este compuesto podría utilizarse potencialmente en el tratamiento de la adicción.

Actividad Antifúngica

Un experimento in vitro de compuestos similares mostró actividad antifúngica contra Rhizopus oryzae . Esto sugiere que “N-(1-(1,1-dioxidotetrahydrotiofeno-3-il)-3-metil-1H-pirazol-5-il)-1H-imidazol-4-sulfonamida” podría utilizarse potencialmente como un agente antifúngico.

Actividad Antibacteriana

Compuestos similares han mostrado actividad antibacteriana contra bacterias patógenas . Esto sugiere que “this compound” podría utilizarse potencialmente como un agente antibacteriano.

Mecanismo De Acción

Target of Action

The primary target of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The exact biochemical pathways and their downstream effects are still under investigation due to the lack of selective and brain-penetrant pharmacological tool compounds .

Pharmacokinetics

It has been found to displaynanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK1/2 channels by this compound leads to changes in the cell’s excitability, which can have various effects depending on the specific physiological context . These effects could potentially be harnessed for therapeutic purposes in conditions such as pain, epilepsy, addiction, and anxiety .

Análisis Bioquímico

Biochemical Properties

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .

Cellular Effects

The compound influences cell function by modulating the activity of GIRK channels . These channels play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide exerts its effects by activating GIRK channels . This activation can lead to changes in gene expression and enzyme activity .

Propiedades

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-1H-imidazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S2/c1-8-4-10(15-22(19,20)11-5-12-7-13-11)16(14-8)9-2-3-21(17,18)6-9/h4-5,7,9,15H,2-3,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTYEDZXHLYODD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C2=CN=CN2)C3CCS(=O)(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2386420.png)

![2-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2386428.png)

![3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2386432.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)